2-Hydroxyoctanoic acid

Catalog No.
S582869
CAS No.
617-73-2
M.F
C8H16O3
M. Wt
160.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyoctanoic acid

CAS Number

617-73-2

Product Name

2-Hydroxyoctanoic acid

IUPAC Name

2-hydroxyoctanoic acid

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C8H16O3/c1-2-3-4-5-6-7(9)8(10)11/h7,9H,2-6H2,1H3,(H,10,11)

InChI Key

JKRDADVRIYVCCY-UHFFFAOYSA-N

SMILES

CCCCCCC(C(=O)O)O

Solubility

927 mg/mL

Synonyms

alpha-HCA acid, alpha-hydroxycaprylic acid

Canonical SMILES

CCCCCCC(C(=O)O)O

Inhibitor of Medium-Chain Acyl-CoA Synthetase

One of the primary applications of 2-Hydroxyoctanoic acid lies in its ability to inhibit the enzyme medium-chain acyl-CoA synthetase (MCAS) []. This enzyme plays a crucial role in the activation of medium-chain fatty acids for further metabolism. Studies have shown that (±)-2-Hydroxyoctanoic acid inhibits purified MCAS from bovine liver mitochondria, offering a valuable tool for researchers investigating the mechanisms and kinetics of MCAS activity [].

Potential for Enantiomer Separation and Detection

As 2-Hydroxyoctanoic acid exists as a racemic mixture, meaning it consists of both L- and D-enantiomers, it holds potential for the development of separation and detection systems for medium-chain hydroxy-fatty acid enantiomers []. This application is particularly relevant in fields like pharmacology and drug discovery, where the specific spatial arrangement of molecules (enantiomers) can significantly impact their biological activity.

Research Tool in Other Areas

While the aforementioned applications are the most established, 2-Hydroxyoctanoic acid has also been used in other research areas, including:

  • Metabolomic studies: This compound appears in studies investigating metabolic changes in response to various stimuli, such as uranium exposure [].
  • Enzyme activity studies: Researchers have employed 2-Hydroxyoctanoic acid as a substrate for L-2-hydroxy-acid oxidase 2, an enzyme involved in the metabolism of specific compounds [].
  • Origin: 2-Hydroxyoctanoic acid can be found naturally in the fruit fly, Drosophila melanogaster []. However, it can also be synthesized in a lab setting [].
  • Significance: Research suggests it may play a role in the activity of medium-chain acyl-CoA synthetase (MCAS), an enzyme involved in fatty acid metabolism [].

Molecular Structure Analysis

  • Key features: The molecule consists of an eight-carbon chain (octanoic acid) with a hydroxyl group (OH) attached at the second carbon position. It also possesses a carboxylic acid group (COOH) at the end of the chain [].
  • Notable aspects: The presence of the hydroxyl group disrupts the typical structure of a fatty acid and introduces polarity to the molecule, potentially affecting its interactions with other molecules [].

Chemical Reactions Analysis

  • Synthesis: Specific details on the synthesis of 2-Hydroxyoctanoic acid are not readily available in scientific literature. However, general methods for synthesizing hydroxy fatty acids often involve the hydroxylation of existing fatty acid chains [].
  • Other Reactions: 2-Hydroxyoctanoic acid has been shown to inhibit purified MCAS from bovine liver mitochondria []. The specific reaction mechanism for this inhibition is not fully elucidated but may involve competition with the natural fatty acid substrate for the enzyme binding site [].

Physical And Chemical Properties Analysis

  • A solid at room temperature (similar to other medium-chain fatty acids) [].
  • Soluble in organic solvents due to the presence of the hydrocarbon chain.
  • Possess some water solubility due to the polar hydroxyl group.
  • Relatively stable under normal storage conditions.

As mentioned earlier, 2-Hydroxyoctanoic acid acts as an inhibitor of MCAS, an enzyme responsible for activating medium-chain fatty acids for further metabolism []. The exact mechanism of inhibition is not fully understood but may involve the molecule competing with the natural fatty acid substrate for the enzyme's binding site []. Further research is needed to elucidate the specific interactions between 2-Hydroxyoctanoic acid and MCAS.

Physical Description

Solid

XLogP3

2

Melting Point

70°C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

617-73-2

Wikipedia

Hydroxycaprylic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]
Cosmetics -> Skin conditioning

Dates

Modify: 2023-08-15

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